

ML315: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: *ML 315 hydrochloride*

Cat. No.: *B560325*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity of ML315, a potent inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. Understanding the cross-reactivity profile of a chemical probe is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents. This document presents quantitative data on ML315's interactions with a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profile of ML315

The following table summarizes the inhibitory activity of ML315 against its primary targets and a selection of off-target kinases. The data is compiled from a comprehensive kinase panel screening, providing a quantitative measure of selectivity.

Kinase Family	Target Kinase	% Inhibition @ 10 μ M
CMGC (CLK)	CLK1	99
CLK2	98	
CLK3	32	
CLK4	99	
CMGC (DYRK)	DYRK1A	99
DYRK1B	98	
DYRK2	89	
DYRK3	48	
CAMK	CAMK1D	58
CAMK	CAMK1G	61
CAMK	CAMKK1	51
CAMK	CAMKK2	68
Other	CSNK1E	51
Other	GSK3A	54
Other	GSK3B	50
Other	MAP4K2	53
Other	MINK1	63
Other	STK33	51
TK	CSF1R	50
TKL	ACVR1	56
TKL	ACVR1B	58
TKL	ACVRL1	55

Data sourced from the NIH Molecular Libraries Program Probe Report for ML315.

Experimental Protocols

The kinase selectivity of ML315 was primarily determined using a high-throughput, active site-directed competition binding assay known as KINOMEScan™.

KINOMEScan™ Assay Protocol

This assay quantitatively measures the binding of a test compound (ML315) to a large panel of human kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

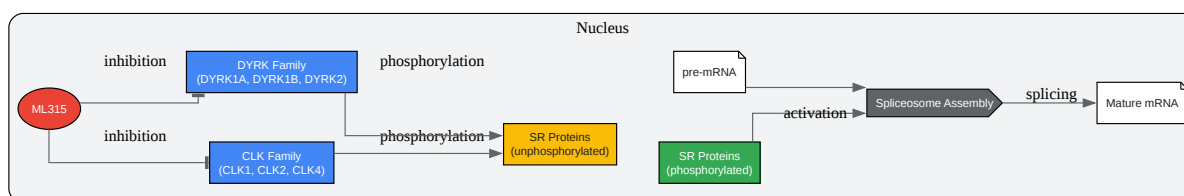
Methodology:

- **Kinase Preparation:** A diverse panel of human kinases are expressed, purified, and tagged (e.g., with DNA).
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (ML315) at a fixed concentration (typically 10 μ M).
- **Washing:** Unbound components are removed by washing the beads.
- **Elution and Quantification:** The bound kinase is eluted, and the amount is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are expressed as a percentage of the control, where a lower percentage indicates stronger binding of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

CLK and DYRK Signaling Pathways

The Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are key regulators of various cellular processes, most notably pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Dysregulation of these kinases is implicated in several diseases, including cancer and neurodegenerative disorders.

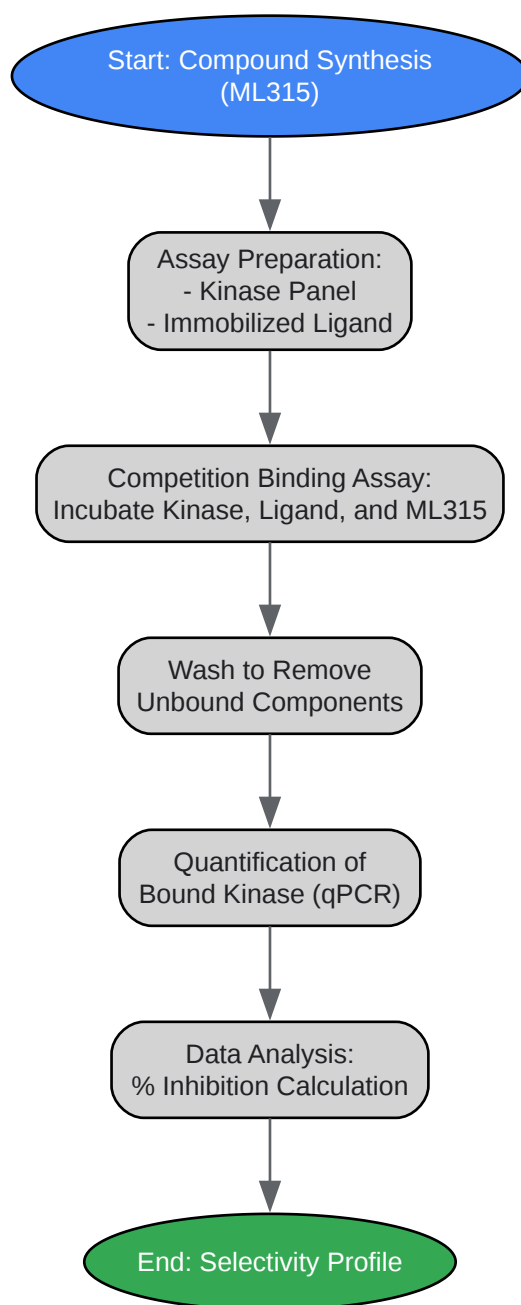


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Caption: ML315 inhibits CLK and DYRK kinases, preventing the phosphorylation of SR proteins and thereby modulating pre-mRNA splicing.

Experimental Workflow for Kinase Profiling

The general workflow for assessing the cross-reactivity of a kinase inhibitor like ML315 using a competition binding assay is a multi-step process designed for high-throughput screening.



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Caption: A streamlined workflow for determining the kinase selectivity profile of a test compound like ML315.

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